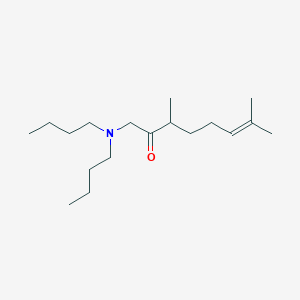
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one is an organic compound characterized by its unique structure, which includes a dibutylamino group and a dimethylated octene backbone
Preparation Methods
The synthesis of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one typically involves the reaction of cyanuric chloride with dibutylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the dibutylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one can be compared with other similar compounds such as:
1-(Dibutylamino)-3,7-dimethyloctane: Lacks the double bond present in this compound, resulting in different chemical reactivity.
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-ol: Contains a hydroxyl group, which alters its solubility and reactivity.
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-thiol: The presence of a thiol group provides different redox properties
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
89434-25-3 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
1-(dibutylamino)-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C18H35NO/c1-6-8-13-19(14-9-7-2)15-18(20)17(5)12-10-11-16(3)4/h11,17H,6-10,12-15H2,1-5H3 |
InChI Key |
XBRXNCKWSIJVAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=O)C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















